2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Overview
Description
“2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound. It is also known as “4-Chlorophenoxyacetyl chloride”. Its linear formula is ClC6H4OCH2COCl . It has a molecular weight of 205.04 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which involves reactions of two steps, has been disclosed . Another method for synthesizing 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane has also been reported .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula ClC6H4OCH2COCl . The ChemSpider ID for this compound is 70168 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.5486 (lit.), a boiling point of 142 °C/17 mmHg (lit.), a melting point of 18.8 °C (lit.), and a density of 1.314 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is involved in various chemical reactions and synthetic processes. For example, 3-(4′-Chlorophenyl)-4,6-dimethoxyindole undergoes a reaction with oxalyl chloride to yield glyoxyloyl chloride derivatives. These derivatives can then be converted into related glyoxylic acids, esters, and amides (Black, Kumar, & McConnell, 1996).
- A synthesis route for 5-(4-chlorophenyl)-4-methylthiazolidin-2-one, a key intermediate of hexythiazox, involves the cyclocondensation of 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride, demonstrating the compound's role in producing important intermediates in organic synthesis (Chen Fan, 2011).
Environmental Applications and Analysis
- In environmental science, this compound is often studied for its degradation and analysis in various mediums. For instance, electrochemical methods like anodic oxidation and electro-Fenton processes are used to degrade clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid) in water, which is important for wastewater treatment (Sirés et al., 2006), (Sirés et al., 2007).
- Liquid chromatography-ion trap-electrospray tandem mass spectrometry (HPLC-IT-MS) with solid-phase extraction (SPE) is used for the analysis of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in water, showcasing its importance in environmental monitoring and analysis (Gao et al., 2014).
Potential Environmental Impact
- Studies also focus on the environmental impact and degradation of related chlorophenoxy compounds. For example, the degradation of chlorophenoxy herbicides like MCPA in acidic medium through processes like peroxi-coagulation has been researched, highlighting the importance of understanding the environmental fate of such compounds (Brillas et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as clofibrate, act on peroxisome proliferator-activated receptor gamma . This receptor plays a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
Compounds with similar structures, like mcpa, function as auxins, which are growth hormones naturally present in plants . They cause uncontrolled growth in target organisms, leading to their eventual death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it might interfere with the normal functioning of growth hormones, disrupting the regular growth and development processes in the target organisms .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it might cause uncontrolled growth in the target organisms, leading to their eventual death .
Action Environment
The action, efficacy, and stability of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride can be influenced by various environmental factors. For instance, a study on the toxicity evaluation of a similar compound, MCPA, on non-target aquatic macrophyte Hydrilla verticillata, showed that MCPA had negative impacts on the plant, indicating that the compound’s action can be influenced by the aquatic environment .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. This group can readily react with nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. These reactions are crucial in the synthesis of various biomolecules and pharmaceuticals. The compound interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group to target molecules, thereby modifying their biochemical properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction. For example, it can acetylate proteins, altering their function and activity. This compound can also impact gene expression by modifying histones, leading to changes in chromatin structure and gene accessibility. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins, forming stable covalent bonds. This modification can inhibit or activate enzymes, depending on the site of modification. For instance, acetylation of lysine residues on histones can lead to changes in gene expression by altering chromatin structure. Similarly, modification of metabolic enzymes can either enhance or inhibit their activity, thereby affecting metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can hydrolyze in the presence of moisture, leading to the formation of 2-(4-Chlorophenoxy)-2-methylpropanoic acid. This degradation product can still interact with biomolecules but may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modify proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. These effects include oxidative stress, inflammation, and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, forming glucuronides and sulfates that are excreted from the body. The compound can also influence metabolic flux by modifying key enzymes involved in fatty acid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. In the cytoplasm, it can interact with metabolic enzymes and other proteins, modifying their activity. In the nucleus, it can acetylate histones and other nuclear proteins, influencing gene expression and chromatin structure. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRWLGKUBMFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381779 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-60-9 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5542-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.